molecular formula C20H18O5 B5568530 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

Cat. No.: B5568530
M. Wt: 338.4 g/mol
InChI Key: PWBYBYFBOOULAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a synthetic compound with various applications in scientific research. It is also known as Coumarin 151 or Ethyl 2-methyl-4-oxo-3-phenoxy-6-(2-oxopropyl)-4H-chromene-7-carboxylate. This compound belongs to the class of coumarin derivatives and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate has been utilized in the synthesis of various novel compounds, characterized by techniques like IR, NMR, and mass spectral studies. These synthesized compounds were evaluated for their antibacterial and antifungal activities, suggesting potential in antimicrobial research (Jyothi et al., 2017).

Antimicrobial Activity

  • Several studies have explored the antimicrobial properties of compounds synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate. This includes research on novel coumarin derivatives with significant antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).

Chemical Structure and Analysis

  • Detailed chemical structure and analysis of related compounds, including ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, have been conducted using methods like single crystal X-ray diffraction studies. These studies contribute to a deeper understanding of the molecular structures and intermolecular interactions of such compounds (M. Jyothi et al., 2017).

Antioxidative and Anti-inflammatory Properties

  • Compounds derived from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate have shown antioxidative and anti-inflammatory properties. A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia indicated significant antioxidative activity and inhibition of pro-inflammatory enzymes (Makkar & Chakraborty, 2018).

Application in Organic Synthesis

  • The compound has been used in various organic reactions and syntheses, highlighting its versatility in organic chemistry. This includes its role in the synthesis of chromone-pyrimidine coupled derivatives and thiazolidin-4-ones, which demonstrates its utility in creating a wide range of chemical entities for further exploration (Tiwari et al., 2018).

Molecular Dynamics and Imaging Studies

  • Ethyl 2-{7-[(6-bromohexyl)oxy]-2-oxo-2H-chromen-4-yl}acetate and similar compounds have been synthesized as fluorescent probes for membrane and cell dynamics studies, indicating its potential in biological imaging and molecular dynamics research (García-Beltrán et al., 2014).

Cardioprotective Effects

  • Derivatives of 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate have shown potential cardioprotective effects. A study involving (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated protective effects against cardiac remodeling in myocardial infarction models (Emna et al., 2020).

Properties

IUPAC Name

(6-ethyl-2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-4-14-10-16-18(11-17(14)24-13(3)21)23-12(2)20(19(16)22)25-15-8-6-5-7-9-15/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBYBYFBOOULAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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